molecular formula C12H19IN2O2 B3462809 5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B3462809
M. Wt: 350.20 g/mol
InChI Key: CWBHKZDYHCSLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of an iodine atom at the 5th position and two 2-methylpropyl groups attached to the nitrogen atoms of the tetrahydropyrimidine ring. The compound also contains two carbonyl groups at the 2nd and 4th positions of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and a suitable precursor for the tetrahydropyrimidine ring.

    Formation of the Tetrahydropyrimidine Ring: The starting materials undergo a cyclization reaction to form the tetrahydropyrimidine ring. This step may involve the use of a catalyst and specific reaction conditions, such as temperature and pressure.

    Iodination: The introduction of the iodine atom at the 5th position is achieved through an iodination reaction. This step typically requires the use of an iodine source, such as iodine or an iodine-containing reagent, and appropriate reaction conditions to ensure selective iodination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reactions, minimizing waste, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to changes in the oxidation state of the functional groups.

    Hydrolysis: The carbonyl groups can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions, typically under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can result in the formation of alcohols or other reduced derivatives.

    Hydrolysis Products: Hydrolysis can yield carboxylic acids or amides.

Scientific Research Applications

5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, or other biological interactions.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Lacks the iodine atom at the 5th position.

    5-CHLORO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Contains a chlorine atom instead of an iodine atom at the 5th position.

    5-BROMO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Contains a bromine atom instead of an iodine atom at the 5th position.

Uniqueness

The presence of the iodine atom at the 5th position in 5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE imparts unique chemical and physical properties to the compound. Iodine is a larger and more polarizable atom compared to chlorine or bromine, which can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.

Properties

IUPAC Name

5-iodo-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBHKZDYHCSLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 3
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5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 4
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5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
5-IODO-1,3-BIS(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

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